4-Cyclohexylcyclohexanol
Description
Contextualization within Cyclohexanol (B46403) Chemistry and Polycyclic Alcohols
As a derivative of cyclohexanol, 4-Cyclohexylcyclohexanol (B1359936) belongs to the class of saturated monocyclic alcohols. ontosight.ai The core structure consists of a cyclohexane (B81311) ring bearing a hydroxyl group. What sets it apart is the presence of a second cyclohexyl substituent at the fourth position of the hydroxyl-bearing ring. ontosight.ai This positions it as a polycyclic alcohol, a class of compounds characterized by multiple ring structures.
The stereochemistry of this compound is a crucial aspect of its chemistry. The compound can exist as cis and trans isomers, depending on the spatial arrangement of the cyclohexyl group and the hydroxyl group relative to the plane of the cyclohexane ring. lookchem.comacs.org The cis isomer has both groups on the same side of the ring, while the trans isomer has them on opposite sides. ontosight.aiacs.org This seemingly subtle difference significantly influences the physical and chemical properties of the isomers. acs.orgiucr.org
Significance of the this compound Scaffold in Organic Synthesis and Applied Sciences
The this compound framework is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive hydroxyl group and a bulky, lipophilic dicyclohexyl core, allows for its use as an intermediate in the synthesis of more complex molecules. ontosight.aigoogle.com
One of the most prominent applications of this compound and its derivatives is in the field of liquid crystals. google.comjnc-corp.co.jp Liquid crystal materials, which exhibit properties between those of conventional liquids and solid crystals, are essential components of liquid crystal displays (LCDs). tcichemicals.comwikipedia.org The rigid and elongated structure of certain this compound derivatives contributes to the formation of the mesophases (liquid crystal phases) necessary for the functioning of these displays. google.comtcichemicals.com Specifically, compounds with a dicyclohexyl skeleton are known for their high stability and low viscosity, making them suitable for use in liquid crystal mixtures. google.com
Beyond liquid crystals, derivatives of this compound are utilized in various other sectors. They serve as intermediates in the production of pharmaceuticals, agrochemicals, polymers, dyes, and pigments. ontosight.ai Additionally, some find use as flavor and fragrance compounds. ontosight.ai
Overview of Current Research Landscape and Gaps
Current research on this compound and its analogues is multifaceted. A significant portion of research focuses on the development of efficient and environmentally friendly synthesis methods. google.com This includes the catalytic hydrogenation of biphenyl (B1667301) derivatives to produce the dicyclohexyl skeleton. google.comjst.go.jpnih.gov Various catalysts, such as Raney nickel, palladium on carbon, and rhodium on silica (B1680970), have been investigated for this transformation. google.com
Another active area of investigation is the synthesis and characterization of new liquid crystal materials derived from this compound. google.comajchem-a.com Researchers are exploring how modifications to the molecular structure, such as the introduction of different alkyl chains, affect the liquid crystalline properties. google.com
While much is known about the synthesis and liquid crystal applications of this compound, there are still areas that warrant further exploration. A deeper understanding of the structure-property relationships in its various applications could lead to the design of more effective materials. Furthermore, exploring the potential biological activities of this compound derivatives beyond their role as synthetic intermediates could open up new avenues for research.
Chemical and Physical Properties of this compound Isomers
| Property | cis-4-Cyclohexylcyclohexanol | trans-4-Cyclohexylcyclohexanol |
| CAS Number | 7335-11-7 lookchem.comnih.gov | 7335-42-4 jnc-corp.co.jp |
| Molecular Formula | C₁₂H₂₂O lookchem.comnih.gov | C₁₂H₂₂O jnc-corp.co.jp |
| Molecular Weight | 182.305 g/mol lookchem.comnih.gov | 182.30 g/mol |
| Melting Point | 92-93 °C lookchem.comacs.org | 103-104 °C acs.org |
| Boiling Point | 283.9±8.0 °C (Predicted) lookchem.com | Not readily available |
| Appearance | White-like solid google.com | Needles iucr.org |
| Optical Character | Biaxial, positive iucr.org | Biaxial, indeterminate iucr.org |
Structure
3D Structure
Properties
IUPAC Name |
4-cyclohexylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h10-13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKMHDZOVNDWLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040722 | |
| Record name | 4-Cyclohexylcyclohexanol | |
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Molecular Weight |
182.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2433-14-9, 7335-11-7, 7335-42-4 | |
| Record name | [Bicyclohexyl]-4-ol | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Cyclohexylcyclohexanol | |
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| Record name | 4-Cyclohexylcyclohexanol, cis- | |
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| Record name | 4-Cyclohexylcyclohexanol, trans- | |
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| Record name | 4-Cyclohexylcyclohexanol | |
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| Record name | 4-Cyclohexylcyclohexanol | |
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| Record name | 4-cyclohexylcyclohexanol | |
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| Record name | 4-CYCLOHEXYLCYCLOHEXANOL, CIS- | |
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| Record name | 4-CYCLOHEXYLCYCLOHEXANOL, TRANS- | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis Approaches for 4-Cyclohexylcyclohexanol (B1359936)
Retrosynthetic analysis is a problem-solving technique in organic synthesis. researchgate.net It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps. researchgate.netpearson.com For this compound, a primary disconnection can be made at the C-C bond between the two cyclohexane (B81311) rings or at the C-O bond of the hydroxyl group.
A common retrosynthetic strategy involves identifying the cyclohexanol (B46403) ring as being derivable from the corresponding cyclohexanone (B45756) or cyclohexene (B86901). This leads to key precursors such as 4-cyclohexylcyclohexanone (B1606340) or cyclohexylcyclohexene. Further disconnection of the C-C bond between the rings in 4-cyclohexylcyclohexanone could lead to precursors like cyclohexanone and a cyclohexyl Grignard reagent. Alternatively, a Friedel-Crafts acylation of cyclohexylbenzene (B7769038) followed by reduction and hydrogenation presents another viable pathway. google.com
Another approach considers the formation of the bicyclohexyl (B1666981) skeleton first, followed by the introduction of the hydroxyl group. This might involve the dimerization of cyclohexene to form bicyclohexylidenes, which can then be hydrated or subjected to other functional group interconversions. nih.gov
Advanced Synthetic Pathways
Modern synthetic chemistry offers several advanced methods for the efficient production of this compound, each with distinct advantages in terms of yield, selectivity, and scalability.
Catalytic Hydrogenation Strategies
Catalytic hydrogenation is a crucial step in many synthetic routes to this compound, particularly in the reduction of aromatic precursors or unsaturated intermediates. drhazhan.com A prominent method involves the hydrogenation of 4-phenylphenol (B51918). This reaction is typically carried out using a variety of heterogeneous catalysts under hydrogen pressure.
Commonly employed catalysts include noble metals like rhodium, ruthenium, palladium, and platinum supported on materials such as carbon, alumina (B75360), or silica (B1680970). google.com Non-noble metal catalysts like Raney nickel and cobalt are also effective. google.com The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction's efficiency and the stereoselectivity of the resulting alcohol (cis/trans isomers). For instance, a patented process describes the use of catalysts like Raney nickel, palladium on carbon, or rhodium on alumina at temperatures between 50-150 °C and pressures of 2-10 MPa to achieve high yields of 4-(4'-alkylcyclohexyl)cyclohexanol. google.com
The hydrogenation of 2-cyclohexylidene cyclohexanone, a byproduct of caprolactam production, to 2-cyclohexylcyclohexanol (B1582334) has also been explored using industrial catalysts. researchgate.net
| Catalyst System | Substrate | Key Findings |
| Rh/C, Ru/C, Pd/C, Pt/C, Raney Ni | 4-Phenylphenol | Effective for the complete hydrogenation of the aromatic rings to form this compound. google.com |
| Industrial Hydrogenation Catalysts | 2-Cyclohexylidene cyclohexanone | Successful conversion to 2-cyclohexylcyclohexanol, offering a method for waste valorization. researchgate.net |
| Ruthenium Olefin Metathesis Catalysts | Alkenes | Can be used for subsequent hydrogenation in a one-pot process. rsc.org |
Hydration Reactions of Cyclohexylcyclohexenes
The direct hydration of cyclohexylcyclohexenes presents a straightforward route to this compound. This reaction involves the addition of water across the double bond of the cyclohexene ring. libretexts.org Acid catalysts, such as sulfuric acid or phosphoric acid, are typically employed to facilitate this electrophilic addition. nih.govlibretexts.org
The reaction generally follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond. nih.gov However, side reactions such as isomerization and polymerization can occur, and the formation of byproducts like dicyclohexyl ether and methylcyclopentenes has been observed. google.com To enhance yield and selectivity, specialized catalysts like the crystalline aluminosilicate (B74896) ZSM-5 have been utilized. google.com The reaction temperature is a critical parameter, with lower temperatures favoring the equilibrium towards alcohol formation but also decreasing the reaction rate. google.com A typical temperature range is between 50°C and 300°C. google.com
| Reaction | Catalyst | Conditions | Notes |
| Hydration of Cyclohexylcyclohexene | Strong acids (e.g., H₂SO₄) | Aqueous media | Follows Markovnikov's rule; potential for rearrangements. nih.govlibretexts.org |
| Hydration of Cyclohexene | Crystalline aluminosilicate (ZSM-5) | 50-300°C | Suppresses side reactions and improves yield. google.com |
Chemoenzymatic and Biocatalytic Synthesis
Chemoenzymatic and biocatalytic approaches offer highly selective and environmentally benign alternatives for synthesizing chiral alcohols. rjeid.comptfos.hr These methods utilize enzymes, either as isolated proteins or within whole-cell systems, to catalyze specific transformations. rjeid.com
For the synthesis of this compound, ketoreductases (KREDs) can be employed for the asymmetric reduction of 4-cyclohexylcyclohexanone to produce specific stereoisomers of the alcohol. nih.gov These enzymatic reductions often exhibit high enantioselectivity and can be performed under mild reaction conditions. mdpi.com The combination of chemical synthesis to produce the ketone precursor and a subsequent biocatalytic reduction step is a powerful chemoenzymatic strategy. mdpi.comrsc.org
Another potential biocatalytic route could involve the use of monooxygenases, such as Baeyer-Villiger monooxygenases (BVMOs), which can catalyze the oxidation of ketones to esters, which can then be hydrolyzed to the desired alcohol. mdpi.com Lipases are also versatile biocatalysts that can be used for the resolution of racemic mixtures of this compound through enantioselective acylation. acs.org
| Biocatalytic Approach | Enzyme Class | Transformation | Advantages |
| Asymmetric Reduction | Ketoreductases (KREDs) | 4-Cyclohexylcyclohexanone → this compound | High stereoselectivity, mild conditions. nih.gov |
| Kinetic Resolution | Lipases | Racemic this compound → Enantiomerically enriched alcohol and ester | Access to enantiopure forms. acs.org |
| Oxidation/Hydrolysis | Baeyer-Villiger Monooxygenases (BVMOs) | 4-Cyclohexylcyclohexanone → Lactone → this compound | Potential for novel synthetic routes. mdpi.com |
Flow Chemistry Approaches for Scalable Production
Flow chemistry has emerged as a powerful technology for the scalable and safe production of chemicals. curiaglobal.comresearchgate.netmdpi.com By conducting reactions in continuous-flow reactors, advantages such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for hazardous reactions can be realized. nih.govd-nb.info
The synthesis of this compound can be adapted to flow processes. For instance, catalytic hydrogenations can be performed in packed-bed reactors containing a solid-supported catalyst. curiaglobal.com This setup allows for continuous operation, easy separation of the product from the catalyst, and straightforward scalability. Similarly, hydration reactions can be carried out in flow reactors, enabling better control over temperature and residence time, which can minimize the formation of byproducts. beilstein-journals.org
The integration of multiple reaction steps in a continuous flow system, a concept known as multi-step flow synthesis, offers a streamlined approach to produce this compound from simple starting materials without the need for isolating intermediates. nih.gov
| Flow Chemistry Application | Reactor Type | Key Advantages |
| Catalytic Hydrogenation | Packed-Bed Reactor | Continuous operation, easy catalyst separation, enhanced safety. curiaglobal.com |
| Hydration Reactions | Microreactor/Tubular Reactor | Precise temperature and residence time control, minimized byproducts. researchgate.netbeilstein-journals.org |
| Multi-step Synthesis | Integrated Flow System | Streamlined process, reduced waste, improved efficiency. nih.gov |
Derivatization Strategies of the Hydroxyl Moiety
The hydroxyl group of this compound is a versatile functional handle that can be readily derivatized to produce a wide range of compounds with tailored properties. researchgate.net Common derivatization reactions include esterification, etherification, and conversion to halides.
Esterification: The reaction of this compound with carboxylic acids, acyl chlorides, or anhydrides yields the corresponding esters. researchgate.net This is a widely used method to modify the physical properties of the molecule, for instance, in the synthesis of liquid crystals or plasticizers. researchgate.net The reaction can be catalyzed by acids or bases.
Etherification: The formation of ethers can be achieved through Williamson ether synthesis, where the alkoxide of this compound reacts with an alkyl halide. Acid-catalyzed dehydration can also lead to the formation of symmetrical ethers like dicyclohexyl ether. nih.gov
Conversion to Halides: The hydroxyl group can be converted into a good leaving group, such as a halide, using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). youtube.com These alkyl halides are valuable intermediates for further nucleophilic substitution reactions.
For analytical purposes, the hydroxyl group can be derivatized to introduce a chromophore or a fluorophore, enhancing its detectability in techniques like HPLC. researchgate.netlibretexts.org Reagents such as benzoyl chloride, dansyl chloride, or various isocyanates are commonly used for this purpose. researchgate.netlibretexts.org
| Derivatization Reaction | Reagent(s) | Product Class |
| Esterification | Carboxylic acid, Acyl chloride, Anhydride | Esters |
| Etherification | Alkyl halide (with base), Acid (dehydration) | Ethers |
| Halogenation | Thionyl chloride, Phosphorus tribromide | Alkyl halides |
| Analytical Derivatization | Benzoyl chloride, Dansyl chloride, Isocyanates | Chromophoric/Fluorophoric derivatives |
Selective Esterification Reactions
Esterification of this compound can be achieved through several established methods, with the choice of method often depending on the desired ester and the steric hindrance of the reactants.
One common approach is the Fischer-Speier esterification , which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. byjus.com This is an equilibrium-driven process where the removal of water, for instance, using a Dean-Stark apparatus, can drive the reaction towards the formation of the ester. masterorganicchemistry.com
For more sensitive substrates or when milder conditions are required, the Steglich esterification is a suitable alternative. This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, such_as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between the carboxylic acid and the alcohol at room temperature. organic-chemistry.org The Steglich esterification is particularly advantageous for the formation of esters from sterically demanding alcohols. ncert.nic.in
Another approach involves transesterification , where an existing ester is reacted with this compound in the presence of a catalyst to form a new ester. Base-catalyzed transesterification is a practical method for the synthesis of a variety of esters under mild conditions. scienceopen.com
Recent advancements in esterification methodologies include the use of novel coupling reagents that allow for rapid and efficient ester synthesis under mild conditions. For instance, the use of 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) as a coupling reagent has been shown to produce esters in high yields within a very short reaction time. nih.gov
Table 1: Comparison of Esterification Methods for this compound
| Method | Reagents | Catalyst/Coupling Agent | Conditions | Advantages |
| Fischer-Speier Esterification | Carboxylic acid | Strong acid (e.g., H₂SO₄) | Heat, water removal | Simple, inexpensive reagents |
| Steglich Esterification | Carboxylic acid | DCC, DMAP | Room temperature | Mild conditions, suitable for sensitive substrates |
| Base-Catalyzed Transesterification | Ester | Base (e.g., alkoxide) | Mild conditions | Good functional group tolerance |
| NDTP-Mediated Esterification | Carboxylic acid | NDTP, base (e.g., DIEA, DABCO) | Room temperature, rapid | Very fast reaction times, high efficiency |
Etherification Reactions
The synthesis of ethers from this compound is most commonly achieved through the Williamson ether synthesis . This reaction involves the deprotonation of the alcohol to form an alkoxide ion, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether. masterorganicchemistry.comwikipedia.org
The reaction proceeds in two main steps:
Formation of the alkoxide: this compound is treated with a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to deprotonate the hydroxyl group and form the corresponding sodium 4-cyclohexylcyclohexoxide. youtube.com
Nucleophilic substitution: The resulting alkoxide then reacts with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. masterorganicchemistry.comwikipedia.org
Since this compound is a secondary alcohol, the choice of the alkyl halide is crucial to favor the SN2 pathway and minimize the competing E2 elimination reaction. Primary alkyl halides are the preferred electrophiles for this transformation. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in a polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), to facilitate the SN2 mechanism. wikipedia.org Iron(III) triflate has also been shown to be an effective catalyst for the direct etherification of alcohols, including the formation of unsymmetrical ethers from secondary and primary alcohols. nih.gov
Intramolecular Williamson ether synthesis can also occur if a leaving group is present on the same molecule as the alcohol, leading to the formation of cyclic ethers. masterorganicchemistry.com
Oxidation Reactions to Corresponding Ketones and Carboxylic Acids
The hydroxyl group of this compound can be oxidized to form either a ketone or a carboxylic acid, depending on the oxidizing agent and reaction conditions.
Oxidation to 4-Cyclohexylcyclohexanone:
A variety of oxidizing agents can be used to convert this compound to its corresponding ketone, 4-cyclohexylcyclohexanone. A green and high-yielding oxidation process utilizes a tungstate-based catalyst system with hydrogen peroxide as the oxidant. This method offers high conversion and yield with water as the main byproduct.
Table 2: Green Oxidation of this compound to 4-Cyclohexylcyclohexanone
| Catalyst System | Oxidant | Solvent | Temperature | Reaction Time | Yield |
| Na₂WO₄·2H₂O + Phosphotungstic acid | 30% H₂O₂ | N-Methyl-2-pyrrolidone (NMP) | 80–90 °C | 5–8 hours | ~91% |
Other common oxidizing agents for the conversion of secondary alcohols to ketones include chromic acid (Jones oxidation) and potassium permanganate. youtube.com
Oxidation to 4-Cyclohexylcyclohexanecarboxylic Acid:
The oxidation of the primary alcohol analogue, 1,4-cyclohexanedimethanol, to the corresponding dicarboxylic acid can be achieved through enzymatic or chemical methods. nih.gov While direct oxidation of the secondary alcohol in this compound to a carboxylic acid would require cleavage of the cyclohexane ring, a multi-step synthesis can lead to related carboxylic acids. For instance, dehydration of the alcohol to form an alkene, followed by oxidative cleavage of the double bond using reagents like ozone (O₃) followed by hydrogen peroxide (H₂O₂), would yield a dicarboxylic acid. youtube.com The synthesis of 4-(4-chlorophenyl)cyclohexane carboxylic acid derivatives has been reported, starting from the corresponding carboxylic acid which can be synthesized via various routes. nih.gov
Reduction Reactions and their Applications
Reduction reactions involving derivatives of this compound are primarily focused on the conversion of the corresponding ketone, 4-cyclohexylcyclohexanone, back to the alcohol. This reaction is a key step in many synthetic pathways and is often used to control the stereochemistry of the resulting alcohol.
The reduction of 4-cyclohexylcyclohexanone to this compound can be readily achieved using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These hydride reagents deliver a hydride ion to the carbonyl carbon, which upon workup yields the alcohol.
Catalytic hydrogenation is another important method for the reduction of ketones. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as platinum on carbon (Pt/C) or palladium on alumina (Pd/Al₂O₃). The conditions for catalytic hydrogenation, including temperature, pressure, and choice of catalyst, can be tuned to influence the stereoselectivity of the reduction, yielding different ratios of the cis and trans isomers of this compound.
The application of these reduction reactions is significant in the synthesis of specific isomers of this compound, which are valuable as intermediates in the production of liquid crystals and other advanced materials. google.com
Stereoselective Synthesis and Enantiomeric Enrichment
The stereochemistry of this compound, with its two cyclohexane rings, gives rise to both diastereomers (cis and trans) and, in principle, enantiomers. The control of this stereochemistry is crucial for its application in areas such as liquid crystal technology.
Diastereoselective Control in Synthesis
The synthesis of this compound often results in a mixture of cis and trans isomers. google.com The ratio of these diastereomers can be influenced by the synthetic route and the reaction conditions.
For example, the catalytic hydrogenation of 4-cyclohexylcyclohexanone can lead to different diastereomeric ratios depending on the catalyst and conditions used. The choice of catalyst can influence the direction of hydrogen addition to the carbonyl group, thereby controlling the formation of the axial or equatorial hydroxyl group in the resulting alcohol. This allows for the preferential synthesis of either the cis or trans isomer.
Diastereoselective synthesis strategies often rely on the steric and electronic properties of the substrate and reagents to favor the formation of one diastereomer over another. beilstein-journals.orgorganic-chemistry.org For instance, in the reduction of a ketone, the approach of the hydride reagent can be directed by existing stereocenters or bulky substituents on the molecule, leading to a diastereomerically enriched product. uwindsor.ca
Chiral Catalysis for Enantioselective Production
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule from an achiral or racemic starting material. egyankosh.ac.in This is typically achieved using a chiral catalyst, which creates a chiral environment for the reaction and favors the formation of one enantiomer over the other. pharmaguideline.com
While specific examples of the enantioselective synthesis of this compound are not extensively reported in the provided search results, general principles of asymmetric catalysis can be applied. For the synthesis of chiral alcohols, several powerful methods exist:
Asymmetric Hydrogenation: The enantioselective hydrogenation of a prochiral ketone, such as a derivative of 4-cyclohexylcyclohexanone, using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) can produce an enantiomerically enriched alcohol. pharmaguideline.com
Asymmetric Hydrosilylation: This method involves the addition of a hydrosilane to a ketone in the presence of a chiral catalyst, followed by hydrolysis to yield the chiral alcohol.
Enzymatic Reactions: Enzymes, such as lipases and dehydrogenases, are highly stereoselective catalysts and can be used for the kinetic resolution of racemic this compound or the asymmetric reduction of 4-cyclohexylcyclohexanone.
The development of such enantioselective methods is a key area of research, as the individual enantiomers of a chiral compound can have distinct properties and applications. sioc-journal.cnfrontiersin.org
Conformational Analysis and Stereochemical Investigations
Theoretical Frameworks of Cyclohexane (B81311) Ring Conformations
To appreciate the conformational intricacies of 4-cyclohexylcyclohexanol (B1359936), a foundational understanding of the parent cyclohexane ring is essential. The non-planar nature of the cyclohexane ring allows it to adopt various conformations to minimize inherent strain, primarily angle and torsional strain.
Chair-Chair Interconversion Dynamics
The most stable conformation of cyclohexane is the "chair" form, which is virtually free of strain. researchgate.net In this arrangement, all carbon-carbon bonds have staggered arrangements, minimizing torsional strain, and the C-C-C bond angles are approximately 109.5°, the ideal tetrahedral angle, thus eliminating angle strain. researchgate.net
At room temperature, cyclohexane undergoes a rapid process of ring inversion, known as a "chair flip" or "chair-chair interconversion". fiveable.me This dynamic equilibrium involves the conversion of one chair conformation into another. During this process, all axial bonds become equatorial, and all equatorial bonds become axial. fiveable.me The energy barrier for this interconversion is approximately 10-11 kcal/mol, allowing for rapid interchange at ambient temperatures. wikipedia.org
High-Energy Conformations (Boat, Twist-Boat, Half-Chair)
The transition between the two chair forms involves passing through several higher-energy conformations. The "half-chair" conformation is the highest energy point on the interconversion pathway. wikipedia.org The "boat" conformation is another high-energy form that suffers from significant steric strain between the "flagpole" hydrogens, which are positioned in close proximity at the "prow" and "stern" of the boat. researchgate.net It also experiences torsional strain from eclipsing C-H bonds. researchgate.net
To alleviate some of this strain, the boat conformation can twist to form the "twist-boat" (or skew-boat) conformation, which is lower in energy than the pure boat form but still significantly less stable than the chair conformation. wikipedia.org These high-energy conformations represent transient states in the dynamic equilibrium of the cyclohexane ring.
Conformational Equilibria of this compound Stereoisomers
The presence of two substituents on the cyclohexane ring, a hydroxyl group and a cyclohexyl group, in this compound introduces stereoisomerism (cis and trans isomers) and significantly influences the conformational equilibrium. The preferred conformation for each stereoisomer is determined by the energetic favorability of placing the substituents in either axial or equatorial positions.
Analysis of Axial-Equatorial Preferences of the Cyclohexyl Substituent
The preference for a substituent to occupy the equatorial position over the axial position is quantified by its A-value, which represents the difference in Gibbs free energy between the axial and equatorial conformers. youtube.com A larger A-value indicates a stronger preference for the equatorial position due to the avoidance of destabilizing steric interactions.
For the cyclohexyl group, the A-value is approximately 2.2 kcal/mol. pearson.com This significant value indicates a strong preference for the cyclohexyl group to reside in the more sterically favorable equatorial position to avoid 1,3-diaxial interactions. The hydroxyl group has a smaller A-value, typically in the range of 0.6-1.0 kcal/mol, depending on the solvent's hydrogen-bonding capability.
| Substituent | A-value (kcal/mol) |
| Cyclohexyl (c-C6H11) | 2.2 |
| Hydroxyl (OH) | 0.6 - 1.0 |
| Methyl (CH3) | 1.8 |
| tert-Butyl (t-C4H9) | > 4.5 |
In the case of trans-4-cyclohexylcyclohexanol, the diequatorial conformation, where both the cyclohexyl and hydroxyl groups occupy equatorial positions, is the most stable. In the cis-isomer, one substituent must be axial while the other is equatorial. Given the larger A-value of the cyclohexyl group, the conformation where the cyclohexyl group is equatorial and the hydroxyl group is axial will be more stable than the reverse.
Intramolecular Steric Interactions and Strain Energy Profiles
The primary source of instability for axial substituents is 1,3-diaxial interactions, which are steric repulsions between the axial substituent and the two axial hydrogens on the same side of the ring. wikipedia.org When a bulky group like cyclohexyl is in an axial position, these interactions are particularly severe, leading to a significant increase in the molecule's strain energy.
For cis-4-cyclohexylcyclohexanol, the conformer with an axial cyclohexyl group would experience substantial steric strain from these 1,3-diaxial interactions. The strain energy can be estimated by considering the sum of the individual 1,3-diaxial interaction energies. The conformation with the equatorial cyclohexyl group and axial hydroxyl group is therefore significantly lower in energy.
Spectroscopic Elucidation of Conformational Preferences
Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for determining the conformational preferences of substituted cyclohexanes like this compound.
NMR spectroscopy, specifically ¹H NMR, provides valuable information through the analysis of coupling constants (J-values). The magnitude of the vicinal coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, the coupling between two axial protons (J_ax-ax) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (J_ax-eq) and two equatorial protons (J_eq-eq) is much smaller (2-5 Hz). By measuring the coupling constants of the proton attached to the carbon bearing the hydroxyl group (the carbinol proton), one can deduce its axial or equatorial orientation and, by extension, the conformation of the ring. For example, a large coupling constant for the carbinol proton in trans-4-cyclohexylcyclohexanol would confirm its axial position in the more stable diequatorial conformer.
Infrared spectroscopy can also be used to distinguish between axial and equatorial conformers. The stretching frequency of the C-O bond and the O-H bond can be sensitive to the substituent's orientation. For instance, the C-O stretching vibration for an equatorial hydroxyl group typically appears at a higher wavenumber than that for an axial hydroxyl group. Studies on cyclohexanol (B46403) itself have shown that the axial and equatorial conformers can be distinguished by their characteristic IR absorption bands. researchgate.net Similar principles can be applied to the more complex this compound system to corroborate the conformational assignments made by NMR.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR techniques)
High-resolution NMR spectroscopy is the most powerful tool for the conformational analysis of this compound in solution. It allows for the detailed characterization of the cis and trans isomers and the quantification of their conformational equilibria.
¹H NMR Spectroscopy: The chemical shift and coupling constants of the proton on C1 (the carbon bearing the hydroxyl group), often denoted as H-1, are particularly diagnostic.
Chemical Shift: In the most stable trans isomer (diequatorial), the H-1 proton is in an axial position. Axial protons are typically shielded by the electron clouds of the C-C bonds in a 1,3-diaxial relationship and therefore resonate at a higher field (lower ppm value) compared to equatorial protons. For the cis isomer, the H-1 proton exists in both equatorial and axial orientations due to the conformational equilibrium, resulting in an averaged signal or distinct signals at low temperatures. The equatorial H-1 proton of the cis conformer would be expected to appear at a lower field (higher ppm value).
Coupling Constants (³J): The magnitude of the coupling constant between H-1 and the adjacent protons on C2 and C6 is governed by the Karplus relationship, which correlates ³J to the dihedral angle. An axial H-1 shows large couplings (³J_ax,ax ≈ 8-13 Hz) to the adjacent axial protons and small couplings (³J_ax,eq ≈ 2-5 Hz) to the equatorial protons. This results in a wide, complex multiplet, often described as a "triplet of triplets." An equatorial H-1 exhibits only small couplings (³J_eq,ax and ³J_eq,eq ≈ 2-5 Hz) to all adjacent protons, leading to a narrow, less resolved multiplet. Analysis of the H-1 signal width and multiplicity allows for the unambiguous assignment of the substituent's orientation.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to the steric environment, providing further conformational insights.
γ-Gauche Effect: An axial substituent introduces steric compression on the γ-carbons (C3 and C5 relative to C1), causing a shielding effect. This results in an upfield shift (lower ppm value) for these carbons compared to their chemical shifts in a conformer with an equatorial substituent. Therefore, the C1, C3, and C5 signals for the cis isomer (with its equilibrium involving axial groups) would be expected at a higher field compared to the diequatorial trans isomer.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively assign all proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations, for instance, confirming 1,3-diaxial relationships between protons, which is direct evidence of a specific chair conformation.
The existence of detailed NMR data for this compound is noted in chemical databases. nih.gov A key study on the isomers of 4-phenyl- and 4-cyclohexyl-cyclohexanol likely contains comprehensive experimental data and assignments. acs.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Isomers
| Isomer/Conformer | Group | Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key Diagnostic Feature |
|---|---|---|---|---|---|
| trans (eq, eq) | Hydroxyl-bearing | H-1 (axial) | ~3.5 (broad multiplet) | ~70-72 | Broad H-1 signal due to large ax-ax couplings. |
| trans (eq, eq) | Hydroxyl-bearing | C-1 | - | ~70-72 | Deshielded relative to cis C-1. |
| cis (ax-OH, eq-Cyclohexyl) | Hydroxyl-bearing | H-1 (equatorial) | ~4.0 (narrow multiplet) | ~65-67 | Narrow H-1 signal due to small eq-ax/eq-eq couplings. |
| cis (ax-OH, eq-Cyclohexyl) | Hydroxyl-bearing | C-1 | - | ~65-67 | Shielded due to γ-gauche effect from axial -OH. |
Vibrational Spectroscopy (Infrared and Raman) for Conformational Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a valuable method for conformational fingerprinting. These techniques probe the vibrational modes of a molecule, which are sensitive to its three-dimensional structure. ias.ac.in
Infrared (IR) Spectroscopy: The IR spectrum provides characteristic absorption bands for functional groups. For this compound, key bands include:
O-H Stretching: A strong, broad band typically appears in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group and its involvement in hydrogen bonding.
C-H Stretching: Strong absorptions between 2850 and 3000 cm⁻¹ correspond to the C-H bonds of the cyclohexane rings.
C-O Stretching: The position of the C-O stretching vibration, typically found between 1000 and 1200 cm⁻¹, is highly diagnostic of the conformation. Studies on substituted cyclohexanols have shown that the C-O stretch for an equatorial hydroxyl group appears at a higher wavenumber (e.g., ~1060 cm⁻¹) than that of an axial hydroxyl group (e.g., ~1000 cm⁻¹). This difference allows for the differentiation of the stable trans isomer (equatorial OH) from the cis conformers.
The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of C-C stretching and various bending vibrations. This region is unique for each isomer, providing a distinct fingerprint that can be used for identification. The existence of an evaluated IR spectrum for this compound is documented in the NIST WebBook and the Coblentz Society's collection. nist.gov
Table 2: Characteristic Vibrational Frequencies for Conformational Analysis of this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique | Conformational Significance |
|---|---|---|---|
| O-H Stretch | 3200 - 3600 | IR (Strong, Broad) | Presence of hydroxyl group; broadening indicates hydrogen bonding. |
| C-H Stretch | 2850 - 3000 | IR (Strong), Raman (Strong) | Characteristic of the saturated cyclohexyl rings. |
| C-O Stretch (Equatorial OH) | ~1060 | IR (Strong) | Indicates the diequatorial trans isomer or the eq-OH/ax-cyclohexyl cis conformer. |
| C-O Stretch (Axial OH) | ~1000 | IR (Strong) | Indicates the ax-OH/eq-cyclohexyl cis conformer. |
| Fingerprint Region | 400 - 1500 | IR, Raman | Unique pattern of signals for each distinct isomer (cis vs. trans). |
X-ray Crystallographic Studies for Solid-State Conformation Determination
X-ray crystallography provides the most definitive and unambiguous method for determining the molecular structure and conformation of a compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise three-dimensional map of electron density can be generated, revealing atomic positions, bond lengths, and bond angles.
For this compound, an X-ray crystallographic study would unequivocally confirm:
The inherent chair conformation of both cyclohexane rings.
The relative stereochemistry of the hydroxyl and cyclohexyl groups, distinguishing between the cis and trans isomers.
The specific conformation adopted in the crystal lattice. It is expected that the trans isomer would crystallize in the lower-energy diequatorial conformation. For the cis isomer, crystallography would reveal which of the two possible chair conformers (ax-OH/eq-cyclohexyl or eq-OH/ax-cyclohexyl) is preferred in the solid state, or if a disordered state exists.
Intermolecular interactions , such as the hydrogen-bonding network formed by the hydroxyl groups, which dictate the crystal packing arrangement.
While a specific crystal structure for this compound was not identified in the surveyed literature, this technique remains the gold standard for solid-state conformational assignment.
Table 3: Potential X-ray Crystallography Findings for this compound
| Parameter | Expected Finding for trans Isomer | Expected Finding for cis Isomer |
|---|---|---|
| Ring Conformation | Dual Chair | Dual Chair |
| Substituent Position on C-1 | Equatorial (-OH) | Either Axial or Equatorial (-OH) |
| Substituent Position on C-4 | Equatorial (-Cyclohexyl) | Either Equatorial or Axial (-Cyclohexyl) |
| Overall Conformation | Diequatorial | Confirmation of the single, lowest-energy conformer in the crystal lattice. |
Reaction Mechanisms and Kinetic Studies
Mechanistic Pathways of 4-Cyclohexylcyclohexanol (B1359936) Transformations
The principal transformations of this compound involve breaking the carbon-oxygen bond, often preceded by the protonation of the hydroxyl group to form a better leaving group (water).
Elimination Reactions (e.g., Dehydration to Cyclohexylcyclohexenes via E1/E2 Mechanisms)
The acid-catalyzed dehydration of this compound is a classic elimination reaction that yields cyclohexylcyclohexene isomers. This transformation can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism, with the operative pathway depending on reaction conditions. wpmucdn.com
The E1 (Elimination, Unimolecular) mechanism is a two-step process favored under acidic conditions. wpmucdn.com
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by an acid catalyst (like H₃PO₄ or H₂SO₄), converting the poor leaving group (-OH) into a good leaving group (-OH₂⁺). study.com
Formation of a Carbocation: The protonated alcohol dissociates, losing a water molecule to form a secondary carbocation intermediate at the carbinol carbon. study.comlibretexts.org This is the slow, rate-determining step.
Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon, leading to the formation of a carbon-carbon double bond. libretexts.org
Due to the formation of a carbocation intermediate, Zaitsev's rule generally applies, which predicts that the more substituted (and thus more stable) alkene will be the major product. wpmucdn.com
The E2 (Elimination, Bimolecular) mechanism is a concerted, one-step process. In this pathway, a strong base abstracts a proton from a carbon adjacent to the carbinol carbon, while simultaneously, the carbon-oxygen bond breaks and the leaving group departs. This mechanism requires a specific anti-periplanar geometry between the abstracted proton and the leaving group. While less common for secondary alcohols under acidic conditions, it can be promoted by specific conditions, such as in high-temperature water where water itself can act as both a reactant and a catalyst, favoring an E2-like pathway to avoid a high-energy carbocation intermediate. psu.eduresearchgate.net Studies on analogous compounds like cis- and trans-4-tert-butylcyclohexanol have shown that the E1 and E2 mechanisms can be competitive, with the stereochemistry of the starting alcohol influencing the product distribution. acs.org
Nucleophilic Substitution Reactions (SN1/SN2 at the Carbinol Carbon)
Nucleophilic substitution reactions at the carbinol carbon of this compound involve the replacement of the hydroxyl group by a nucleophile. As a secondary alcohol, it can react via either SN1 or SN2 pathways, depending on the nucleophile, solvent, and leaving group activation. libretexts.org
The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism proceeds through a carbocation intermediate, identical to the one formed in the E1 pathway. masterorganicchemistry.com
Leaving Group Departure: After protonation, the water molecule leaves, forming a secondary carbocation. This is the rate-determining step, and its rate depends only on the concentration of the substrate. masterorganicchemistry.commasterorganicchemistry.com
Nucleophilic Attack: A weak nucleophile (often the solvent, in a process called solvolysis) attacks the planar carbocation. libretexts.org This attack can occur from either face, leading to a mixture of stereoisomers (racemization if the carbon were chiral). masterorganicchemistry.com
The SN2 (Substitution, Nucleophilic, Bimolecular) mechanism is a single, concerted step. masterorganicchemistry.com A strong nucleophile performs a "backside attack" on the carbinol carbon, displacing the leaving group (after protonation) in one step. youtube.com The reaction rate depends on the concentrations of both the substrate and the nucleophile. youtube.com This pathway is sensitive to steric hindrance; the bulky cyclohexyl group on this compound would slow, but not necessarily prevent, an SN2 reaction compared to a less hindered secondary alcohol. youtube.com
Rearrangement Reactions
Reactions that proceed through a carbocation intermediate, such as E1 and SN1, are susceptible to molecular rearrangements. masterorganicchemistry.com In the case of this compound, the initially formed secondary carbocation can potentially rearrange to a more stable carbocation if possible. However, in this specific structure, the adjacent carbons are also secondary. A 1,2-hydride shift from an adjacent carbon on the same ring would result in another secondary carbocation, offering no significant stability advantage. youtube.com Therefore, significant carbocation rearrangements are less likely for this compound compared to systems where a shift could produce a tertiary or resonance-stabilized carbocation. masterorganicchemistry.com Nonetheless, under forcing conditions, such as in high-temperature water, the cyclohexyl cation formed from analogous cyclohexanol (B46403) has been shown to rearrange to form methyl cyclopentyl cations, leading to methyl cyclopentene products. psu.eduresearchgate.net
Oxidative Cleavage Reactions (e.g., Ozonolysis of Unsaturated Derivatives)
The unsaturated derivatives of this compound, namely the cyclohexylcyclohexenes produced during dehydration, can undergo oxidative cleavage. Ozonolysis is a prominent example of such a reaction, where a carbon-carbon double bond is cleaved by ozone (O₃). youtube.comlibretexts.org
The mechanism involves the following steps:
Formation of a Molozonide: Ozone adds across the double bond of cyclohexylcyclohexene in a concerted cycloaddition to form an unstable primary ozonide, or molozonide. youtube.com
Rearrangement to an Ozonide: The molozonide quickly rearranges to a more stable ozonide intermediate.
Workup: The ozonide is then cleaved during a workup step. A reductive workup (e.g., using zinc or dimethyl sulfide) cleaves the ozonide to yield aldehydes or ketones. youtube.comyoutube.com For a cyclohexylcyclohexene, this would break the ring at the site of the original double bond, forming a linear dialdehyde or keto-aldehyde.
Hydroboration-Oxidation Mechanisms and Regioselectivity
Hydroboration-oxidation is a two-step reaction that can be performed on the cyclohexylcyclohexene derivatives to convert them back into an alcohol. This pathway is notable for its specific regioselectivity and stereoselectivity. chemrxiv.orgchemrxiv.org
Hydroboration: In the first step, borane (BH₃) adds across the double bond. The boron atom adds to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon. This is an anti-Markovnikov addition. periodicchemistry.com The addition occurs in a syn fashion, meaning the boron and hydrogen add to the same face of the double bond. ucla.edu
Oxidation: The resulting organoborane is then oxidized in a second step, typically using hydrogen peroxide (H₂O₂) and a base (like NaOH). The boron atom is replaced by a hydroxyl group, with retention of stereochemistry. ucla.edu
The net result is the syn, anti-Markovnikov addition of water across the double bond. periodicchemistry.com This reaction on 4-cyclohexylcyclohexene would produce an isomer of this compound, with the hydroxyl group positioned at a different carbon than the starting material if the double bond was not between C1 and C2.
Kinetic and Thermodynamic Aspects of Key Reactions
The rates and outcomes of the reactions of this compound are governed by kinetic and thermodynamic principles.
For nucleophilic substitution , the rate laws differ significantly. The SN1 rate is unimolecular (Rate = k[Substrate]), while the SN2 rate is bimolecular (Rate = k[Substrate][Nucleophile]). masterorganicchemistry.comyoutube.com Therefore, the reaction kinetics can be used to distinguish the operative mechanism. A high concentration of a strong nucleophile will favor the SN2 pathway, while a weak nucleophile and a polar protic solvent that can stabilize the carbocation intermediate will favor the SN1 pathway. libretexts.org
Thermodynamically, reactions proceeding through a carbocation are driven by the stability of that intermediate. While the secondary carbocation of this compound is less stable than a tertiary one, it is still a viable intermediate under appropriate conditions. The thermodynamic product of elimination reactions is typically the most stable alkene (Zaitsev's product), which is favored at higher temperatures that allow for equilibrium to be established.
Influence of Substituents and Reaction Conditions on Reactivity and Selectivity
The outcome of a chemical reaction involving this compound is highly dependent on the intrinsic properties of the molecule, particularly its substituent, and external factors like temperature and catalysts.
Influence of the 4-Cyclohexyl Substituent:
The cyclohexyl group at the 4-position exerts significant steric and electronic effects.
Steric Effects: The cyclohexyl group is sterically demanding. Its primary effect is to lock the conformation of the alcohol's cyclohexane (B81311) ring, strongly favoring a state where the bulky cyclohexyl group occupies an equatorial position. libretexts.org This minimizes destabilizing 1,3-diaxial interactions. libretexts.org This conformational preference dictates the spatial orientation of the hydroxyl group. In the more stable chair conformation, a 4-equatorial-cyclohexyl group results in the 1-hydroxyl group also being predominantly in either an equatorial (for the trans isomer) or axial (for the cis isomer) position. This fixed geometry can profoundly impact reaction rates. For instance, an E2 elimination reaction, which requires an anti-periplanar arrangement of the leaving group and a beta-hydrogen, would be very slow if the hydroxyl group (after protonation) is locked in an equatorial position, as it would not be anti-periplanar to any axial hydrogens on adjacent carbons. masterorganicchemistry.com
Electronic Effects: As an alkyl group, the cyclohexyl substituent is weakly electron-donating through an inductive effect. libretexts.org This effect can stabilize electron-deficient transition states, such as the carbocation intermediate in an E1 dehydration, thereby increasing the reaction rate compared to a parent cyclohexanol ring with an electron-withdrawing substituent.
Influence of Reaction Conditions:
Temperature: Increasing the reaction temperature generally increases the rate of reaction by providing more molecules with sufficient kinetic energy to overcome the activation energy barrier. chemguide.co.ukchemicals.co.uk However, higher temperatures can also decrease selectivity, sometimes leading to the formation of undesired byproducts, such as over-oxidation or rearrangement products. researchgate.net For example, in the dehydration of this compound, higher temperatures might favor elimination (alkene formation) over substitution (ether formation).
Catalysts: Catalysts increase reaction rates by providing an alternative reaction pathway with a lower activation energy. researchgate.net In the dehydration of this compound, a strong acid catalyst (like H₂SO₄ or H₃PO₄) is used to protonate the hydroxyl group, turning it into a good leaving group (water). umass.edu In oxidation reactions, metal-based catalysts (e.g., those containing Cr, Mn, or Ru) are often employed to facilitate the transfer of oxygen and increase both the rate and selectivity towards the desired product, 4-cyclohexylcyclohexanone (B1606340). rsc.org
Selectivity: By carefully choosing reaction conditions, one can favor the formation of a specific product. In the oxidation of this compound, using a mild oxidant under controlled temperature might yield the ketone, 4-cyclohexylcyclohexanone, with high selectivity. rsc.org Conversely, employing a strong oxidant under harsh conditions could lead to cleavage of the cyclohexane ring, forming dicarboxylic acids. The choice of solvent can also influence selectivity by differentially solvating reactants and transition states.
Table 3: Summary of Influences on Reactivity and Selectivity
| Factor | Effect on Reactivity | Effect on Selectivity | Example |
| 4-Cyclohexyl Group (Steric) | Can decrease rate by hindering access to the reactive site. Locks ring conformation. | Can direct attack to the less hindered face. Can prevent certain pathways (e.g., E2). | The equatorial preference can inhibit reactions requiring an axial leaving group. |
| 4-Cyclohexyl Group (Electronic) | Increases rate of reactions with electron-deficient transition states (e.g., E1). | Minor effect, but can influence regioselectivity in some cases. | Stabilization of the carbocation in E1 dehydration. |
| Temperature | Rate increases with temperature. chemicals.co.uk | High temperatures can decrease selectivity, favoring thermodynamic products or decomposition. | Mild heating favors ketone formation in oxidation; strong heating may cause C-C bond cleavage. |
| Catalyst | Increases rate by lowering activation energy. | Can be designed to favor a specific product (e.g., shape-selective zeolites). | Acid catalysis is required for efficient alcohol dehydration. |
Computational Chemistry and Molecular Modeling Studies
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations, based on the principles of quantum physics, offer a detailed description of the electronic structure of molecules. These methods can be broadly categorized into ab initio and density functional theory approaches.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. nih.govresearchgate.netnih.gov This approach provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. arxiv.orgarxiv.org
For 4-Cyclohexylcyclohexanol (B1359936), DFT calculations can be employed to determine key properties related to its electronic structure and energetics. These calculations would typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic properties. A common functional used for such organic molecules is B3LYP. uobasrah.edu.iqmdpi.com The computed properties would include total energy, orbital energies, and the distribution of electron density, which helps in understanding the molecule's stability and charge distribution.
Ab initio methods are quantum chemistry calculations that are based entirely on theoretical principles without the inclusion of experimental data. ijert.org These methods are crucial for accurately mapping the potential energy surface of a molecule, which in turn allows for the detailed study of its conformational landscape and potential reaction pathways.
The conformational flexibility of this compound is significant, owing to the two interconnected cyclohexane (B81311) rings and the hydroxyl substituent. The cyclohexane rings can exist in various conformations, with the "chair" form being the most stable. nih.govijert.org Ab initio calculations can be used to determine the relative energies of different stereoisomers (cis/trans) and conformers (chair, boat, twist-boat) of this compound. By calculating the energy barriers between these conformations, a comprehensive conformational landscape can be constructed, revealing the most populated states and the pathways for interconversion.
Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for understanding and predicting chemical reactivity. youtube.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group due to its lone pairs of electrons. The LUMO is likely to be distributed across the anti-bonding orbitals of the cyclohexane framework. The analysis of these orbitals allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. From the energies of the HOMO and LUMO, various chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net
Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the capacity to accept electrons. |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |
Molecular Mechanics (MM) and Force Field Development for Conformational Analysis
Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. nih.govfiveable.me Instead of solving complex quantum mechanical equations, MM treats molecules as a collection of atoms held together by springs, representing chemical bonds. The energy of the system is calculated using a force field, which is a set of potential energy functions and associated parameters that describe the interactions between atoms. nih.gov
Due to its computational efficiency, MM is particularly well-suited for the conformational analysis of large and flexible molecules like this compound. General-purpose force fields, such as the General AMBER Force Field (GAFF) and the Merck Molecular Force Field (MMFF94), are parameterized for a wide variety of organic molecules and could be applied to study this compound. avogadro.cc These force fields include parameters for bond stretching, angle bending, and torsional angles, as well as non-bonded van der Waals and electrostatic interactions. fiveable.me A conformational search using MM can efficiently explore the potential energy surface to identify low-energy conformers and estimate their relative populations. While no force field has been specifically developed for this compound, existing ones provide a reliable means to investigate its conformational preferences.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on its motions and conformational changes. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can track the trajectory of each atom over time, offering a dynamic picture of molecular behavior.
The conformational landscape of this compound is not static. The molecule undergoes continuous and rapid conformational changes at finite temperatures. MD simulations are the ideal tool to study these dynamic interconversions.
Solvation Effects and Solvent Interactions
Solvation plays a critical role in the behavior of a molecule, influencing its reactivity, conformation, and physical properties. For this compound, computational studies of solvation focus on elucidating the nature and strength of its interactions with various solvents. The molecule itself is amphiphilic, possessing a polar hydroxyl (-OH) group capable of hydrogen bonding and two nonpolar cyclohexyl rings that favor hydrophobic interactions.
Molecular dynamics (MD) simulations can be employed to model the behavior of this compound in a solvent box, providing a dynamic picture of solute-solvent interactions. In a polar protic solvent like water, simulations would reveal strong hydrogen bonds forming between the hydroxyl group of this compound and the surrounding water molecules. The oxygen atom of the alcohol can act as a hydrogen bond acceptor, while its hydrogen atom can act as a donor. Calorimetric studies on similar molecules, like cyclohexylamines, have been used to experimentally determine the enthalpy of solution and hydration, which can then be broken down computationally to estimate the energy of solute-solvent interactions versus the energy required to create a cavity in the solvent uc.pt.
Conversely, in nonpolar solvents such as hexane (B92381) or cyclohexane, the dominant interactions would involve the nonpolar cyclohexyl moieties. These interactions are primarily driven by weaker van der Waals forces. Computational models can quantify these subtle interactions and predict the molecule's solubility and conformational preferences in different chemical environments.
The solvation free energy (ΔGsolv) is a key thermodynamic parameter that can be calculated to predict a solute's partitioning behavior between different phases (e.g., water and octanol) nih.gov. These calculations can be performed using either explicit solvent models, where individual solvent molecules are simulated, or implicit solvent models, where the solvent is treated as a continuous medium with specific dielectric properties nih.govnih.gov. For a molecule like this compound, a combination of explicit and implicit models, often referred to as an explicit-implicit solvation model, can provide a balance of accuracy and computational efficiency.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Systems
For large, complex systems, such as an enzyme with a bound ligand, purely quantum mechanical (QM) calculations are computationally prohibitive. Hybrid QM/MM methods offer a powerful solution by partitioning the system into two regions mdpi.com. The chemically active part, for instance, this compound and the key amino acid residues in an enzyme's active site, is treated with accurate but computationally expensive QM methods. The remainder of the system, including the rest of the protein and the surrounding solvent, is treated with more efficient molecular mechanics (MM) force fields nih.govnih.gov.
If this compound were to be studied as an inhibitor or substrate of an enzyme, a QM/MM approach would be ideal for investigating its binding mechanism or a potential chemical transformation.
A hypothetical QM/MM study would involve:
System Setup: An initial structure of the this compound-enzyme complex would be obtained, often from experimental methods like X-ray crystallography or through molecular docking simulations.
Partitioning: The QM region would be defined. This would typically include the this compound molecule and any amino acid side chains directly involved in catalysis or binding, such as those forming hydrogen bonds with the alcohol's hydroxyl group.
Calculation: The energy of the total system is calculated as a sum of the energies of the QM region, the MM region, and the interaction energy between them. This allows for the mapping of a reaction pathway, identification of transition states, and calculation of activation energies for a reaction involving the compound kit.edu.
The combination of QM/MM with molecular dynamics (MD) simulations (QM/MM/MD) further allows for the inclusion of temperature and dynamic effects, providing a more realistic model of the biological system nih.gov. This approach is a cornerstone of computational enzymology and would be the method of choice for studying the molecule's behavior in a biological context.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR) nih.gov. These models are fundamental in drug discovery and materials science for predicting the characteristics of new or untested molecules. Developing a QSAR/QSPR model for this compound or a series of its derivatives involves two main stages: descriptor generation and statistical model development.
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties nih.govucsb.edu. For a QSAR/QSPR study involving this compound, thousands of descriptors could be calculated. These fall into several categories:
1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of specific functional groups).
3D Descriptors: Based on the 3D coordinates of the atoms (e.g., molecular volume, surface area, shape indices).
Physicochemical Descriptors: Representing properties like hydrophobicity (LogP), polarizability, and dipole moment.
Quantum Chemical Descriptors: Derived from quantum calculations (e.g., HOMO/LUMO energies, partial atomic charges) ucsb.edu.
The initial pool of descriptors is typically very large and contains redundant or irrelevant information. Therefore, a crucial step is feature selection, where statistical methods are used to identify the subset of descriptors that has the most significant correlation with the property or activity being modeled researchgate.net.
| Descriptor | Value | Description |
|---|---|---|
| Molecular Weight | 182.31 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| XLogP3 | 3.8 | A computed value for the octanol-water partition coefficient, indicating hydrophobicity. uni.lu |
| Hydrogen Bond Donor Count | 1 | The number of hydrogen atoms attached to electronegative atoms (hydroxyl group). |
| Hydrogen Bond Acceptor Count | 1 | The number of electronegative atoms (oxygen) capable of accepting a hydrogen bond. |
| Rotatable Bond Count | 1 | The number of bonds that allow free rotation (the bond connecting the two rings). |
| Topological Polar Surface Area (TPSA) | 20.2 Ų | The surface area of polar atoms, related to transport properties. |
Once a relevant set of descriptors is selected, a mathematical model is built to establish a quantitative relationship. This typically involves splitting a dataset of compounds into a training set (to build the model) and a test set (to evaluate its predictive power) nih.govresearchgate.net.
Common statistical methods used include:
Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the target property researchgate.net.
Partial Least Squares (PLS): A regression method suitable for datasets with many, potentially correlated descriptors.
Machine Learning Methods: More complex, non-linear models like Support Vector Machines (SVM), Random Forest (RF), or Artificial Neural Networks (ANN) are increasingly used for their ability to capture intricate relationships unlp.edu.ar.
After a model is developed, it must be rigorously validated to ensure it is robust and has predictive capability. Validation is performed using several statistical metrics:
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.6 |
| Q² (Cross-validated R²) | Measures the predictive power of the model using internal validation (e.g., leave-one-out). | > 0.5 |
| R²_ext (External R²) | Measures the predictive power of the model on an external test set. | > 0.6 |
| RMSE (Root Mean Square Error) | Indicates the absolute error between predicted and actual values. | As low as possible |
For a series of compounds related to this compound, a validated QSPR model could accurately predict properties like boiling point or water solubility, while a QSAR model could predict a specific biological activity, such as enzyme inhibition, guiding the synthesis of more potent analogues nih.gov.
Biological Activity and Mechanistic Insights of 4 Cyclohexylcyclohexanol and Its Derivatives
Investigation of Biological Interactions
The biological activity of 4-Cyclohexylcyclohexanol (B1359936) and its derivatives has been a subject of scientific inquiry, particularly concerning their interactions with biological macromolecules that can mediate endocrine effects.
Research has demonstrated that this compound can interact with the estrogen receptor (ER). oup.comoup.com Competitive binding assays are utilized to determine the ability of a chemical to displace a radiolabeled natural ligand, such as estradiol (B170435) (E2), from the receptor. This provides a measure of the compound's binding affinity.
Studies using rainbow trout hepatic cytosolic estrogen receptor (rtER) have shown that this compound (CHCH) is capable of binding to the ER. oup.com However, its binding affinity is significantly lower than that of the endogenous hormone, 17β-estradiol. oup.comoup.com In these assays, the relative binding affinity (RBA) of a test chemical is calculated as a percentage of the binding affinity of estradiol. This compound exhibits a very low relative binding affinity, indicating it is a weak binder to the estrogen receptor. oup.com The binding affinity of active alkylcyclohexanols and related compounds relative to estradiol in cytosol was found to be low, ranging from 0.0016% to 0.000029%. oup.comoup.com
The interaction was confirmed in assays using both cytosolic rtER and a recombinant form of the receptor, indicating that the compound directly interacts with the receptor protein. oup.com
Interactive Table: Estrogen Receptor Binding Affinity of this compound (Note: The following data is based on studies using rainbow trout estrogen receptors and may not be directly extrapolated to other species.)
| Compound | Receptor Type | Relative Binding Affinity (RBA) vs. Estradiol | Source |
| This compound (CHCH) | Cytosolic rtERαβ | 0.000029% | oup.com |
| 4-Cyclohexylcyclohexanone (B1606340) (CHCN) | Cytosolic rtERαβ | 0.000055% | oup.com |
| 17β-Estradiol (E2) | Cytosolic rtERαβ | 100% | oup.com |
Detailed studies focusing specifically on the enzyme inhibition kinetics and characterization of this compound are not extensively documented in the available scientific literature. Enzyme inhibition is a critical area of study where a molecule, known as an inhibitor, binds to an enzyme and decreases its activity. The kinetic study of this interaction can reveal the mechanism of inhibition, which is broadly classified as reversible or irreversible.
Reversible inhibition can be further categorized:
Competitive Inhibition : The inhibitor competes with the substrate for the enzyme's active site. This type of inhibition increases the Michaelis constant (Kм) but does not affect the maximum reaction rate (Vmax).
Non-competitive Inhibition : The inhibitor binds to a site other than the active site (an allosteric site) on the enzyme. This binding reduces the enzyme's efficiency, decreasing Vmax without affecting Kм.
Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex, leading to a decrease in both Vmax and Kм.
Without specific experimental data for this compound, it is not possible to characterize its potential as an enzyme inhibitor or its mode of action.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are essential for understanding how a chemical's structure influences its biological activity. For this compound and its derivatives, SAR studies have provided insights into the structural requirements for estrogen receptor binding.
Systematic modifications of the alkyl group on the cyclohexane (B81311) ring have revealed key determinants for estrogenic activity.
Impact of Alkyl Chain Length : Studies on a series of para-substituted alkylcyclohexanols have shown that the length of the alkyl side chain is crucial for bioactivity. oup.com Derivatives with side chains containing three to six carbons were found to be active in estrogen receptor binding assays. oup.comoup.com In contrast, compounds with shorter alkyl chains, such as 4-ethylcyclohexanol, showed no detectable estrogenic activity. oup.comoup.com This suggests that a certain minimum length and volume of the alkyl group are necessary to establish effective binding within the estrogen receptor's ligand-binding pocket.
Position of the Alkyl Group : The estrogenic activity is also dependent on the position of the alkyl substituent on the cyclohexane ring. Para-substituted derivatives are commonly studied and have been shown to be active. oup.comoup.com This is consistent with SAR studies of other xenoestrogens like alkylphenols, where the para position for the alkyl group is optimal for estrogenic activity. nih.gov
Role of the Hydroxyl Group : The hydroxyl (-OH) group on the second cyclohexane ring is a critical feature. This polar group can act as a hydrogen bond donor, mimicking the hydroxyl group at the 17β-position of estradiol, which is a key interaction for binding to the estrogen receptor. nih.gov
The biological activity of this compound derivatives is closely linked to their three-dimensional shape (conformation) and electronic properties, which govern their ability to fit into and interact with the estrogen receptor.
Hydrogen Bonding Capability : As mentioned, the hydroxyl group is a crucial electronic feature. Its ability to form a hydrogen bond with specific amino acid residues (like Glu353 and Arg394 in the human ERα) in the receptor's binding site is a primary anchoring interaction. chemrxiv.org The presence and orientation of this hydrogen-bonding moiety are essential for stabilizing the ligand-receptor complex and eliciting a biological response. nih.gov The combination of a hydrophobic body and a terminal hydrogen-bonding group is a hallmark of many estrogenic compounds. nih.gov
Proposed Mechanisms of Biological Action
Based on the available evidence, the primary proposed mechanism of biological action for this compound is its function as a xenoestrogen through direct interaction with the estrogen receptor.
The compound acts as an estrogen receptor agonist. The mechanism involves the following steps:
Binding to the Estrogen Receptor : this compound, due to its structural similarities to natural estrogens (a hydrophobic core and a hydroxyl group), can bind to the ligand-binding domain of the estrogen receptor. frontiersin.orgresearchgate.net
Receptor Activation : This binding induces a conformational change in the receptor protein.
Gene Transcription : The activated ligand-receptor complex can then bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating or altering their transcription.
Estrogenic Response : The resulting changes in gene expression lead to estrogenic effects in the cell or organism.
While this compound can activate this pathway, its potency is significantly lower than that of endogenous estrogens like 17β-estradiol, as evidenced by its weak binding affinity. oup.com Therefore, it is classified as a weak environmental estrogen. The observed estrogenic effects, such as the induction of vitellogenin mRNA in fish liver slice assays, occur at concentrations that are often close to those that produce cellular toxicity. oup.com
Ligand-Receptor Interaction Mechanisms
The interaction between a ligand, such as a derivative of this compound, and its biological receptor is a highly specific process that dictates the compound's pharmacological effect. These noncovalent interactions are characterized by high affinity and specificity, where the ligand binds to a limited number of sites on the receptor, leading to a physiological response. nih.gov The mechanisms governing these interactions for cyclohexane derivatives are diverse and depend on the specific structure of the derivative and the nature of the target receptor.
Research into cyclohexane derivatives has identified several ligand-receptor interactions:
G-Protein Coupled Receptors (GPCRs): Certain N-{[1-(2-Phenylethyl) pyrrolidin-2-yl] methyl} cyclohexane-carboxamides have been evaluated as potential agonists for the 5-HT1A receptor, a type of serotonin (B10506) receptor belonging to the GPCR family. cabidigitallibrary.org Agonist binding to such receptors typically induces a conformational change, initiating a downstream signaling cascade. The specific interactions often involve hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and key amino acid residues within the receptor's binding pocket. nih.gov
Sigma Receptors: Derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) have been identified as high-affinity sigma-2 receptor agonists. researchgate.net The sigma-2 receptor is overexpressed in various tumor cells, making it a target for cancer therapeutics. The binding mechanism involves the ligand fitting into the receptor's binding site, which can trigger downstream events leading to cell death. researchgate.net
Enzyme Inhibition: In silico studies have explored the potential for cyclohexane derivatives to act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes implicated in inflammatory processes. nih.gov For example, 5-phenyl-2-(pyridin-3-yl)oxazol-4-yl cyclohexyl(methyl)sulfamate was identified as a promising candidate with good interaction energy against both enzymes. nih.gov This type of interaction involves the ligand binding to the active site of the enzyme, preventing the natural substrate from binding and thereby inhibiting its catalytic activity.
The specificity of these interactions is crucial; for a binding event to be considered meaningful, it must correlate with a measurable physiological response. nih.gov
Modulatory Effects on Cellular Pathways
The binding of this compound derivatives to their target receptors can trigger the modulation of various intracellular signaling pathways, leading to specific cellular responses.
One of the significant pathways identified is the induction of apoptosis (programmed cell death) in cancer cells. Studies on sigma-2 receptor agonists, which include cyclohexane derivatives, have shown that these compounds can induce cytotoxicity in pancreatic cancer cells. researchgate.net The mechanism involves the generation of Reactive Oxygen Species (ROS), specifically through the increased production of mitochondrial superoxide (B77818) radicals. This oxidative stress, in turn, can lead to the activation of caspases, a family of proteases that are central to the execution of apoptosis. researchgate.net The reliance on mitochondrial superoxide production represents a key mechanistic insight into how these compounds exert their anticancer effects. researchgate.net
Furthermore, certain cyclohexane derivatives have demonstrated anti-inflammatory potential by modulating the complement system. A study on 3H-spiro[benzofuran-2,1′-cyclohexane] derivatives found that they could inhibit the classical complement pathway. cabidigitallibrary.org This pathway is a critical component of the innate immune system, and its dysregulation can lead to inflammation. By inhibiting this pathway, these derivatives can exert anti-inflammatory effects. cabidigitallibrary.org
The modulation of these pathways highlights the therapeutic potential of cyclohexane derivatives in diseases characterized by uncontrolled cell proliferation, such as cancer, and those involving chronic inflammation. cabidigitallibrary.orgresearchgate.netnih.gov
Antimicrobial Efficacy and Underlying Mechanisms (if applicable for derivatives)
Derivatives of cyclohexane have been a subject of significant research for their antimicrobial properties, demonstrating variable efficacy against a range of pathogenic bacteria and fungi. cabidigitallibrary.orgresearchgate.net
Antibacterial Activity Assessment
Cyclohexane derivatives have been screened for antibacterial activity against both Gram-positive and Gram-negative bacteria, with results indicating a wide spectrum of activity. cabidigitallibrary.org In some cases, derivatives were found to be active against Gram-positive bacteria such as Bacillus subtilis, Bacillus cereus, Micrococcus luteus, and Staphylococcus aureus, but showed no activity against Gram-negative bacteria. cabidigitallibrary.org
Conversely, other studies have shown that Escherichia coli (Gram-negative) was the most sensitive microorganism to certain tested compounds, while Proteus vulgaris and Bacillus subtilis were the least sensitive. cabidigitallibrary.org The antibacterial potential of these compounds is often determined using methods like the disc diffusion method to measure zones of growth inhibition. cabidigitallibrary.org
A study on a synthesized 4-cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione derivative and its copper(II) complex revealed that the complex exhibited a more potent antibacterial effect than the ligand alone. nih.gov The complex showed moderate activity, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values between 250–500 µg/mL, whereas the free ligand had an MIC at or above 1000 µg/mL. nih.gov
| Compound/Derivative Class | Target Bacteria | Activity/Observation | Reference |
|---|---|---|---|
| Cyclohexane Derivatives | Gram-positive (e.g., B. subtilis, S. aureus) | Active | cabidigitallibrary.org |
| Cyclohexane Derivatives | Gram-negative | Variable activity, some derivatives inactive | cabidigitallibrary.org |
| 1,1-Bis(4-aminophenyl)-4-Phenyl cyclohexane derivatives | E. coli | Most sensitive bacteria | cabidigitallibrary.org |
| Copper(II) complex of a 1,2,4-triazolin-5-thione derivative | Gram-positive bacteria | Moderate activity (MIC = 250–500 µg/mL) | nih.gov |
| 4-cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione (ligand only) | Gram-positive bacteria | Mild or no activity (MIC ≥ 1000 µg/mL) | nih.gov |
Antifungal Activity Assessment
Numerous studies have highlighted the potent antifungal properties of various cyclohexane derivatives against pathogenic fungi.
Screening of certain cyclohexane derivatives demonstrated significant activity against Candida albicans, Candida glabrata, and Geotrichum candidum. cabidigitallibrary.org Some of these compounds were found to be exceptionally potent, showing activity 37 to 6200 times greater than the reference drug, tetracycline. cabidigitallibrary.org
Amide derivatives of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid also exhibited excellent antifungal activities. Specifically, one derivative showed 96.5% growth inhibition against Aspergillus fumigatus, while another showed 93.7% inhibition against Helminthosporium sativum. researchgate.net
Furthermore, N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazine (B178648) carbothioamide derivatives have been developed as novel antifungal drugs targeting Candida species. nih.gov A derivative with a p-chloro substitution on the phenyl ring was found to be highly effective against Candida albicans and other clinical Candida isolates, with activity superior to the standard antifungal drug itraconazole. nih.gov
Another class, 4-phenyl/cyclohexyl-5-(l-phenoxyethyl)-3-[(3,5-diaryl-2-pyrazolinyl)acetyl]thio-4H-l,2,4-triazole derivatives, also displayed strong antifungal activity against several Candida species, with some compounds showing an excellent MIC of 10 µg/mL against C. albicans. researchgate.net
| Compound/Derivative Class | Target Fungi | Activity/Observation | Reference |
|---|---|---|---|
| Cyclohexane Derivatives | Candida albicans, Candida glabrata, Geotrichum candidum | 37-6200 fold more active than reference | cabidigitallibrary.org |
| Amide derivatives | Aspergillus fumigatus | 96.5% growth inhibition | researchgate.net |
| Amide derivatives | Helminthosporium sativum | 93.7% growth inhibition | researchgate.net |
| 4-cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione & its Copper(II) complex | Candida albicans | Moderate activity (MIC = 500 µg/mL) | nih.gov |
| N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazine carbothioamide derivatives | Candida spp. | Improved anti-Candida activity vs. itraconazole | nih.gov |
| 4-phenyl/cyclohexyl...1,2,4-triazole derivatives | Candida albicans | Excellent activity (MIC = 10 µg/mL) | researchgate.net |
Research into Potential Therapeutic Applications
In Vitro and In Silico Pharmacological Screening Methodologies
The discovery of potential therapeutic applications for this compound and its derivatives relies heavily on a combination of in vitro (laboratory-based) and in silico (computer-based) screening methodologies.
In Vitro Screening: These methods involve testing compounds directly on biological targets in a controlled laboratory setting.
Antimicrobial Susceptibility Testing: Common techniques include the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of a compound. nih.gov The disc diffusion and agar (B569324) overlay methods are also widely used to assess the antibacterial potential of derivatives by measuring zones of growth inhibition. cabidigitallibrary.org
Enzyme Inhibition Assays: To test for activities such as anti-inflammatory effects, in vitro assays are used to measure the inhibition of specific enzymes like COX-1 and COX-2. nih.gov
Cytotoxicity Assays: The MTT assay is a colorimetric assay used to assess the metabolic activity of cells and is a common method for measuring the cytotoxicity of a compound against cell lines, such as cancer cells or normal cell lines like VERO and MDCK. mdpi.com
In Silico Screening: Computational approaches accelerate the drug discovery process by predicting the activity and properties of compounds before they are synthesized or tested in the lab. frontiersin.org
Pharmacophore Modeling: This involves creating a 3D model of the essential features a ligand needs to interact with a specific target receptor. This model is then used as a 3D query to screen large chemical databases (like ZINC15, Maybridge, or ChemDiv) for compounds that match the pharmacophore, identifying potential hits. frontiersin.orgmdpi.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com It helps in understanding the binding mode and calculating the binding affinity (e.g., binding energy in kcal/mol), which indicates the strength of the interaction. nih.govmdpi.com
Molecular Dynamics (MD) Simulations: MD simulations are used to analyze the physical movements of atoms and molecules over time. For drug discovery, they help evaluate the conformational stability of a ligand-receptor complex, providing insights into how the interaction is maintained over a period. nih.govmdpi.com
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of candidate molecules. mdpi.com This includes assessing drug-likeness based on criteria like Lipinski's rule of five and predicting potential toxicity, which helps to eliminate compounds with unfavorable profiles early in the discovery process. nih.govmdpi.com
These integrated in vitro and in silico approaches create a robust platform for identifying and optimizing derivatives of this compound as potential lead compounds for new therapeutics. mdpi.com
Target Identification and Validation Approaches
The identification of specific molecular targets is a critical step in understanding the biological activity and mechanism of action of a compound like this compound and its derivatives. A combination of computational and experimental approaches is typically employed to predict, identify, and validate these targets.
Computational Approaches
Computational methods offer a rapid and cost-effective way to generate hypotheses about the potential targets of a compound by analyzing its structure and comparing it to databases of known bioactive molecules. nih.govalliedacademies.org These in silico techniques can prioritize experimental studies and provide insights into the potential mechanism of action.
In Silico Target Prediction:
One of the initial steps in identifying the target of a novel compound is the use of reverse docking and pharmacophore modeling. nih.gov These computational techniques screen the structure of the compound against a library of known protein targets to predict potential binding partners.
Molecular Docking: This method predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. nih.gov By calculating the binding affinity, it can rank potential targets. For instance, a virtual screening of this compound against a database of enzymes could reveal a high affinity for a particular kinase or hydrolase.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity. alliedacademies.org A pharmacophore model for this compound and its active derivatives could be generated and used to search for proteins with complementary binding sites.
Hypothetical Results of a Virtual Screening Study for this compound
| Potential Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Biological Pathway |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | -9.8 | Arg120, Tyr355, Ser530 | Inflammation |
| Carbonic Anhydrase II | -8.5 | His94, His96, Thr199 | Metabolic Regulation |
| Matrix Metalloproteinase-9 (MMP-9) | -8.2 | His226, Glu227, Pro241 | Tissue Remodeling |
*Network Pharmacology:
Experimental Approaches
Following computational predictions, experimental validation is essential to confirm the identified targets and understand the functional consequences of the compound-target interaction.
In Vitro Assays:
Enzyme Inhibition Assays: If computational studies suggest that this compound targets a specific enzyme, its inhibitory activity can be tested directly. For example, if COX-2 is a predicted target, an in vitro assay would measure the ability of the compound to inhibit the conversion of arachidonic acid to prostaglandin (B15479496) H2.
Binding Assays: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to directly measure the binding affinity and kinetics of this compound to a purified target protein.
Hypothetical Enzyme Inhibition Data for a this compound Derivative
| Enzyme Target | IC50 (µM) | Mode of Inhibition |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | 5.2 | Competitive |
| Carbonic Anhydrase II | 15.8 | Non-competitive |
| Matrix Metalloproteinase-9 (MMP-9) | > 100 | Not determined |
*Cell-Based Assays:
Cell-based assays are used to confirm the activity of the compound in a more biologically relevant context. These assays can measure changes in cellular processes that are modulated by the identified target. For instance, if this compound is found to inhibit COX-2, its effect on prostaglandin production could be measured in a cell line that expresses this enzyme.
Target Validation
The final step is to validate that the identified target is indeed responsible for the observed biological effects of the compound.
*Genetic Approaches:
Genetic methods, such as gene knockout or knockdown using techniques like CRISPR-Cas9 or siRNA, are considered a definitive way to validate a target. nih.gov If the biological activity of this compound is diminished in cells where the target gene has been silenced, it provides strong evidence for a direct link between the target and the compound's mechanism of action.
*Chemical Approaches:
The use of a known inhibitor or activator of the identified target can also serve as a validation method. If a known COX-2 inhibitor produces a similar biological effect to this compound in a relevant assay, it supports the hypothesis that COX-2 is a key target. nih.gov
Advanced Analytical Methodologies for Characterization
Chromatographic Techniques for Separation and Analysis
Chromatography is a fundamental tool for the separation and analysis of 4-Cyclohexylcyclohexanol (B1359936). By exploiting subtle differences in the physical and chemical properties of the isomers, various chromatographic techniques can achieve effective separation and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.
Purity Analysis: In GC, a sample is vaporized and passed through a long column. Compounds with different properties travel through the column at different speeds, causing them to separate. The purity of a this compound sample can be assessed by observing the resulting chromatogram. A single, sharp peak indicates a high-purity sample, while the presence of additional peaks suggests impurities. libretexts.org The area under each peak is proportional to the amount of the corresponding substance, allowing for the quantification of purity.
Identification: As each separated component exits the GC column, it enters the mass spectrometer, which bombards the molecules with electrons, causing them to ionize and break apart into charged fragments. The pattern of these fragments, known as a mass spectrum, is a unique fingerprint for a specific compound. reddit.comnih.gov The experimental mass spectrum of an unknown peak can be compared against a spectral library, such as the NIST Mass Spectral Library, to confirm its identity. nih.govnih.gov The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (182.3 g/mol ) and a characteristic fragmentation pattern. nist.govnih.gov
Mixture Analysis: GC-MS is highly effective for analyzing mixtures of this compound isomers, such as the cis and trans diastereomers. Due to differences in their physical properties, these isomers will exhibit different retention times in the GC column, allowing for their separation and individual identification. semanticscholar.org
Below is a table of typical GC-MS parameters that could be adapted for the analysis of this compound, based on methods used for similar analytes. nih.govmdpi.comresearchgate.net
| Parameter | Value/Type |
| GC Column | Fused silica (B1680970) capillary column (e.g., 5%-diphenyl-95% polydimethylsiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 270-280 °C |
| Oven Temperature Program | Initial 50 °C (hold 4 min), ramp at 15 °C/min to 230 °C, ramp at 16 °C/min to 310 °C (hold 5 min) |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Range | m/z 40-500 |
High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of this compound. It is particularly useful for non-volatile or thermally sensitive compounds and offers high resolution and reproducibility.
Quantitative Analysis: In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). For this compound, a reverse-phase (RP) HPLC method is suitable. sielc.com This involves a nonpolar stationary phase (like C18) and a polar mobile phase. The concentration of this compound in a sample can be accurately determined by measuring the area of its corresponding peak in the chromatogram and comparing it to a calibration curve constructed from standards of known concentration. nist.govnih.gov
Preparative Separation: The principles of analytical HPLC can be scaled up for preparative separation to isolate larger quantities of pure this compound from a mixture. sielc.com By using larger columns, higher flow rates, and larger injection volumes, significant amounts of the compound can be purified for further research or use. This is particularly valuable for separating cis and trans isomers.
A typical set of conditions for the reverse-phase HPLC analysis of this compound is detailed below. sielc.com
| Parameter | Value/Type |
| Column | Newcrom R1 or C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) |
| Detection | UV, Refractive Index (RI), or Mass Spectrometry (MS) |
| Mode | Isocratic or Gradient |
| Application | Quantitative analysis, impurity isolation, preparative separation |
This compound possesses stereocenters, meaning it can exist as enantiomers (non-superimposable mirror images). Since enantiomers have identical physical properties in an achiral environment, their separation requires a specialized technique known as chiral chromatography. phenomenex.comphenomenex.com This method is essential for determining the enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture. mdpi.com
Chiral HPLC is the most common approach, utilizing a chiral stationary phase (CSP). phenomenex.comeijppr.com The CSP is composed of a single enantiomer of a chiral selector that is bonded to a solid support (typically silica). As the racemic mixture of this compound passes through the column, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes. eijppr.com This difference in interaction strength leads to different retention times, allowing for their separation.
Commonly used CSPs for the separation of chiral alcohols include those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) and cyclodextrins. eijppr.comsigmaaldrich.comhplc.eucsfarmacie.cz The choice of CSP and mobile phase is often determined empirically through a screening process. phenomenex.com
| Chiral Stationary Phase (CSP) Type | Common Selector Examples | Typical Mobile Phase |
| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) | Normal Phase (e.g., Heptane/Isopropanol) or Reverse Phase |
| Cyclodextrin-based | Derivatized β- and γ-cyclodextrins | Reverse Phase (e.g., Acetonitrile/Water/Buffer) or Polar Organic |
| Pirkle-type (Brush type) | π-electron acceptor/donor groups (e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycine) | Normal Phase (e.g., Hexane (B92381)/Ethanol) |
| Macrocyclic Antibiotics | Vancomycin, Teicoplanin | Polar Ionic, Reverse Phase, or Polar Organic |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
While standard GC-MS provides the nominal mass of a molecule, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to within 5 parts per million (ppm). uci.edursc.org This precision allows for the unambiguous determination of a compound's elemental formula. masonaco.orgreading.ac.ukcreative-proteomics.com
For this compound, the molecular formula is C₁₂H₂₂O. Using the exact masses of the most abundant isotopes of carbon, hydrogen, and oxygen, a theoretical monoisotopic mass can be calculated. HRMS analysis of a sample would yield an experimental mass. If the experimental mass matches the theoretical mass within a very narrow tolerance, it provides strong evidence for the assigned elemental composition, distinguishing it from other potential formulas that might have the same nominal mass.
| Parameter | Value |
| Molecular Formula | C₁₂H₂₂O |
| Theoretical Monoisotopic Mass | 182.167065 Da |
| Hypothetical Experimental Mass (HRMS) | 182.1670 Da |
| Mass Accuracy (Error) | -0.36 ppm |
Advanced Spectroscopic Techniques for Fine Structural and Stereochemical Analysis
To probe the fine details of this compound's three-dimensional structure, including its absolute configuration and conformational preferences in solution, advanced spectroscopic techniques are employed.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. semanticscholar.org A CD spectrum provides information about the stereochemistry of the molecule. For a compound like this compound, which may not have a strong chromophore in the typical UV-Vis region, derivatization might be necessary to apply electronic CD. However, the principles of CD are fundamental to understanding molecular chirality. nih.gov The sign and intensity of the Cotton effect in a CD spectrum can be correlated with the absolute configuration of the stereocenters. ethz.ch
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is a powerful technique that extends the principles of circular dichroism into the infrared region of the spectrum. wikipedia.orghindsinstruments.com It measures the differential absorption of left- and right-circularly polarized infrared radiation during vibrational transitions. bruker.com Since every chiral molecule has a unique VCD spectrum, it serves as a definitive fingerprint of its absolute configuration in solution. wikipedia.orgnih.gov A key advantage of VCD is that it can be directly applied to the molecule without the need for crystallization or derivatization. researchgate.net The experimental VCD spectrum is typically compared with a spectrum predicted by ab initio or density functional theory (DFT) calculations for a known stereoisomer. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. wikipedia.org This makes VCD an invaluable tool for the fine stereochemical analysis of this compound.
Environmental Fate and Ecotoxicological Considerations if Relevant for Academic Research
Biodegradation Pathways and Mechanisms
Microbial degradation is a primary route for the breakdown of such organic compounds in the environment. The biodegradation of 4-Cyclohexylcyclohexanol (B1359936) would likely involve initial enzymatic attacks on either the cyclohexyl rings or the alcohol functional group.
Potential Aerobic Biodegradation Pathways:
Hydroxylation and Oxidation: A common initial step in the microbial degradation of cycloalkanes is hydroxylation, catalyzed by monooxygenase enzymes, to form an alcohol. Since this compound already possesses a hydroxyl group, further oxidation of this group to a ketone (4-cyclohexylcyclohexanone) is a probable initial step.
Ring Cleavage: Following initial oxidation, the cyclohexyl rings are susceptible to cleavage. This often proceeds through a Baeyer-Villiger oxidation, where a lactone is formed and subsequently hydrolyzed, leading to the opening of the ring structure. This process would likely result in the formation of dicarboxylic acids.
Beta-Oxidation: If one of the rings is opened to form an aliphatic chain with a terminal carboxylic acid, further degradation can proceed via the beta-oxidation pathway, sequentially shortening the carbon chain.
Analogous Compound Degradation:
Studies on the degradation of n-alkylcycloalkanes by certain bacteria have shown the formation of intermediates like cyclohexaneacetic acid from 4-cyclohexylbutanoic acid through β-oxidation. This suggests that the alkyl-substituted ring of this compound could undergo similar side-chain degradation if the ring structure is opened.
It is anticipated that the ultimate biodegradation of this compound under aerobic conditions would lead to the formation of carbon dioxide, water, and microbial biomass. The rate and extent of this degradation in the environment would depend on various factors, including the presence of adapted microbial populations, temperature, pH, and nutrient availability.
Predicted Biodegradability:
Quantitative Structure-Activity Relationship (QSAR) models are used to predict the biodegradability of chemicals. These models analyze the chemical structure to estimate its susceptibility to microbial degradation.
| Prediction Model | Predicted Outcome for this compound | Interpretation |
| Ready Biodegradability QSAR Models | Not readily biodegradable | These models suggest that the compound is unlikely to undergo rapid and complete biodegradation in standard screening tests. |
Table 1: Predicted Biodegradability of this compound based on QSAR Models.
Environmental Distribution and Persistence Modeling
The environmental distribution and persistence of a chemical are influenced by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). Predictive models can estimate these properties and subsequently model the compound's fate in different environmental compartments.
Predicted Physicochemical Properties and Environmental Fate Endpoints:
Various QSAR and environmental fate models, such as the OPERA (OPEn structure–activity/property Relationship App) models, can predict these key parameters. osti.govnih.gov
| Property | Predicted Value | Implication for Environmental Distribution and Persistence |
| Log Kow (Octanol-Water Partition Coefficient) | 3.8 (estimated) | A Log Kow of 3.8 suggests a moderate potential for bioaccumulation in aquatic organisms and sorption to organic matter in soil and sediment. |
| Water Solubility | Low (estimated) | Low water solubility will limit its concentration in the aqueous phase and favor partitioning to soil, sediment, and biota. |
| Vapor Pressure | Low (estimated) | Low vapor pressure indicates that the compound is not highly volatile and is less likely to be transported long distances in the atmosphere. |
| Henry's Law Constant | Low (estimated) | A low Henry's Law constant suggests that volatilization from water to air will be a slow process. |
| Soil Adsorption Coefficient (Log Koc) | High (estimated) | A high Log Koc indicates a strong tendency to adsorb to soil and sediment, reducing its mobility in the subsurface environment and its bioavailability in the water column. |
| Atmospheric Oxidation Half-Life | Moderate (estimated) | The compound is expected to undergo photo-oxidation in the atmosphere, with a moderate rate of degradation. |
Table 2: Predicted Physicochemical Properties and Environmental Fate Endpoints for this compound.
Environmental Distribution Modeling:
Based on these predicted properties, the environmental distribution of this compound can be modeled. If released into the environment, it is expected to partition primarily to soil and sediment due to its high Log Koc and low water solubility. A smaller fraction would remain in the water, and a negligible amount would be expected in the atmosphere due to its low vapor pressure and Henry's Law Constant. Its persistence in soil and sediment will be governed by the rate of microbial degradation. Given the prediction that it is not readily biodegradable, it may exhibit some persistence in these compartments.
Ecotoxicological Assessment in Aquatic and Terrestrial Systems
The ecotoxicological effects of this compound on aquatic and terrestrial organisms have not been extensively studied. Therefore, predictive models (QSARs) are employed to estimate its potential toxicity. These models relate the chemical structure of a compound to its toxicological effects.
Aquatic Ecotoxicity:
The potential for a chemical to cause harm to aquatic organisms is a key consideration in its environmental risk assessment.
| Aquatic Organism | Predicted Acute Toxicity (LC50/EC50) | Interpretation |
| Fish (e.g., Fathead Minnow) | Moderately toxic (estimated) | The predicted concentration causing 50% mortality in fish over a 96-hour exposure is in a range that suggests moderate toxicity. |
| Daphnia (e.g., Daphnia magna) | Moderately toxic (estimated) | The predicted concentration causing 50% immobilization in daphnids over a 48-hour exposure indicates moderate toxicity. |
| Algae (e.g., Pseudokirchneriella subcapitata) | Moderately toxic (estimated) | The predicted concentration causing 50% inhibition of growth in algae over a 72-hour exposure suggests moderate toxicity. |
Table 3: Predicted Acute Aquatic Toxicity of this compound.
The moderate Log Kow of this compound suggests a potential for bioaccumulation in aquatic organisms, which could lead to chronic toxicity effects at lower concentrations than those causing acute effects. However, without experimental data, this remains a prediction.
Terrestrial Ecotoxicity:
Information on the toxicity of this compound to terrestrial organisms such as earthworms, soil microorganisms, and plants is not available. Its high predicted soil adsorption coefficient (Koc) suggests that if released to land, it will be largely bound to soil particles. This may reduce its bioavailability to some soil-dwelling organisms, but it could also lead to exposure for organisms that ingest soil or live in close contact with soil particles. Given the lack of data, a definitive assessment of terrestrial ecotoxicity cannot be made.
Conclusion and Future Research Directions
Synthesis of Current Research Insights for 4-Cyclohexylcyclohexanol (B1359936)
Current research on this compound primarily revolves around its synthesis and characterization, with a notable emphasis on its isomers, cis-4-Cyclohexylcyclohexanol and trans-4-Cyclohexylcyclohexanol. The structural formula of this compound is C12H22O. nih.gov
One of the prominent methods for its synthesis is the catalytic hydrogenation of 4-phenylphenol (B51918). This process typically involves the use of catalysts such as palladium on carbon (Pd/C) or rhodium-based catalysts to reduce the aromatic ring of the precursor. nih.govresearchgate.net Research has shown that the choice of catalyst and reaction conditions can influence the stereoselectivity of the reaction, yielding different ratios of the cis and trans isomers. nih.govresearchgate.net For instance, palladium-based catalysts tend to favor the formation of the thermodynamically more stable trans-isomer. nih.govresearchgate.net
Another significant synthetic route detailed in patent literature involves a multi-step process starting from biphenyl (B1667301). This method includes Friedel-Crafts acylation and alkylation reactions, followed by reduction and catalytic hydrogenation. google.comgoogle.com While this approach allows for the synthesis of various 4-(4'-alkylcyclohexyl)cyclohexanol derivatives, it highlights the complexity and number of steps that can be involved in producing this class of compounds.
The characterization of this compound and its isomers relies on standard analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for confirming the molecular structure and differentiating between the cis and trans isomers. nih.govacs.org Gas chromatography-mass spectrometry (GC-MS) is also employed for separation and identification. nih.gov
Emerging Research Avenues and Untapped Potential
While established applications of this compound are recognized, emerging research is beginning to explore its untapped potential in novel areas. One of the most promising avenues is its use as a precursor or intermediate in the synthesis of advanced materials, particularly liquid crystals. nbinno.com The rigid bicyclohexyl (B1666981) core of this compound is a desirable structural motif for liquid crystal molecules, providing the necessary rigidity for the formation of mesophases. nbinno.com Research into related compounds, such as 4-(4-Ethylcyclohexyl)cyclohexanone, underscores the importance of the cyclohexylcyclohexane structure in developing materials for liquid crystal displays (LCDs). nbinno.comstackexchange.com
The unique stereochemistry of cis- and trans-4-Cyclohexylcyclohexanol offers another area for future investigation. The different spatial arrangements of the hydroxyl group in these isomers can lead to distinct physical and chemical properties. Exploring how these differences impact their performance in various applications, from liquid crystals to specialty polymers and surfactants, represents a significant area of untapped potential.
Furthermore, the biological activities of cyclohexane (B81311) derivatives are being increasingly studied, with some exhibiting antimicrobial or other pharmaceutically relevant properties. azjm.orgresearchgate.net Although research directly on the biological effects of this compound is limited, this broader trend suggests a potential for future investigations into its bioactivity.
Translational Research Opportunities and Industrial Relevance
The industrial relevance of this compound is primarily linked to its potential as a building block for high-value chemical products. The most significant translational research opportunity lies in its application in the liquid crystal industry. Liquid crystal displays are ubiquitous in modern electronics, and the demand for novel liquid crystal materials with specific properties remains high. wikipedia.org Compounds with the bicyclohexyl structure are known components in liquid crystal mixtures, contributing to desirable properties such as thermal and oxidative stability. stackexchange.comfuturemarketinsights.com Therefore, developing efficient and scalable synthetic routes to high-purity this compound and its derivatives is of considerable industrial interest.
Beyond liquid crystals, this compound can serve as a versatile intermediate in organic synthesis. Its hydroxyl group can be further functionalized to produce a range of derivatives with tailored properties for use as specialty solvents, plasticizers, or components in the synthesis of pharmaceuticals and agrochemicals. The market for related compounds like cyclohexylbenzene (B7769038), which is used in the production of polymers and electronics, indicates a potential market for this compound-derived products. futuremarketinsights.com
The development of "green" or more sustainable synthetic methods for this compound also presents a translational opportunity. This includes the use of more environmentally benign catalysts and solvents, which is an increasing priority for the chemical industry.
Challenges and Perspectives in Synthesis, Characterization, and Application Research
Despite its potential, several challenges remain in the research and industrial application of this compound.
Synthesis: A primary challenge in the synthesis of this compound is the control of stereoselectivity. Achieving high yields of a specific isomer (cis or trans) can be difficult, often resulting in mixtures that require separation. nih.govresearchgate.net The multi-step synthesis from biphenyl, while versatile, can be inefficient and costly for large-scale production. google.comgoogle.com The catalytic hydrogenation of 4-phenylphenol is more direct, but catalyst deactivation and the need for high-pressure equipment can be limiting factors. researchgate.net
Characterization: While standard analytical techniques are effective, the detailed characterization of the conformational isomers of cyclohexanol (B46403) derivatives can be complex. researchgate.net A thorough understanding of the conformational dynamics of the cis and trans isomers is crucial for predicting their physical properties and behavior in various applications.
Application: A significant hurdle for the widespread application of this compound is the need for more extensive research to fully understand its structure-property relationships. For instance, in the context of liquid crystals, the precise effect of the hydroxyl group's orientation on the mesophase behavior and other key properties needs to be systematically investigated. Furthermore, a comprehensive techno-economic analysis of its production at an industrial scale is necessary to assess its commercial viability against existing alternatives. nih.govresearchgate.netresearchgate.netnih.govcetjournal.it
Perspectives: The future of this compound research is promising. Advances in catalysis could lead to more efficient and stereoselective synthetic methods. Continued exploration of its potential in materials science, particularly in the field of liquid crystals and specialty polymers, is expected to yield novel applications. As the demand for advanced materials with specific functionalities grows, the unique structural features of this compound make it a compound of continuing scientific and industrial interest.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Cyclohexylcyclohexanol in laboratory settings?
- Methodological Answer : The synthesis typically involves cyclohexanone derivatives as precursors. For example, a two-step approach may include:
Friedel-Crafts alkylation : Reacting cyclohexanol with a cyclohexyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the cyclohexyl-substituted intermediate.
Reduction : Reducing the ketone group (if starting from 4-cyclohexylcyclohexanone) using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to yield the alcohol .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to achieve >95% purity. Reaction yields vary (40–70%) depending on steric hindrance and catalyst efficiency .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks for equatorial/axial cyclohexyl protons appear as complex multiplets (δ 1.0–2.5 ppm). The hydroxyl proton may show broad singlet at δ 1.5–2.0 ppm (solvent-dependent) .
- ¹³C NMR : Cyclohexyl carbons resonate at δ 20–35 ppm; the hydroxyl-bearing carbon appears at δ 70–75 ppm .
- IR Spectroscopy : O-H stretch (~3200–3400 cm⁻¹) and C-O stretch (~1050–1100 cm⁻¹) confirm the alcohol functional group .
- Mass Spectrometry : Electron ionization (EI-MS) typically shows a molecular ion peak at m/z 196 (C₁₂H₂₀O) with fragmentation patterns indicating cyclohexyl ring cleavage .
Q. What are the key safety protocols for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation of vapors .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and acids .
Advanced Research Questions
Q. How can synthesis yields be optimized given steric hindrance in the cyclohexyl substituents?
- Methodological Answer :
- Catalyst Selection : Use bulky Lewis acids (e.g., FeCl₃) to mitigate steric effects during alkylation. Microwave-assisted synthesis (100–120°C, 30 min) enhances reaction kinetics .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Yield Monitoring : Track reaction progress via TLC (Rf = 0.3 in hexane:EtOAc 7:3) and adjust stoichiometry (1.2:1 cyclohexyl halide:cyclohexanol) .
Q. How can researchers resolve contradictions in reported NMR chemical shifts across studies?
- Methodological Answer :
- Deuterated Solvents : Use CDCl₃ or DMSO-d₆ to standardize solvent effects.
- Temperature Control : Acquire spectra at 25°C to minimize conformational exchange broadening.
- Referencing : Calibrate using tetramethylsilane (TMS) and cross-validate with computational predictions (DFT-based NMR simulations) .
Q. What computational methods predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model transition states for oxidation/reduction pathways.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol/water mixtures) to assess hydrogen-bonding effects on reaction rates .
- Docking Studies : Predict binding affinities with enzymes (e.g., alcohol dehydrogenases) using AutoDock Vina .
Q. How to design assays for evaluating the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorometric assays. IC₅₀ values can be calculated via dose-response curves .
- Membrane Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp) with LC-MS quantification .
- Toxicity Screening : Conduct MTT assays on HEK293 cells to assess cytotoxicity (24–48 hr exposure, EC₅₀ determination) .
Data Contradictions and Mitigation Strategies
- Spectral Data Variability : Discrepancies in ¹H NMR shifts may arise from solvent polarity or impurities. Always report solvent, temperature, and instrument frequency .
- Reaction Yield Disputes : Conflicting yields in literature (e.g., 40% vs. 70%) often stem from catalyst purity or moisture content. Replicate under inert (N₂/Ar) conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
